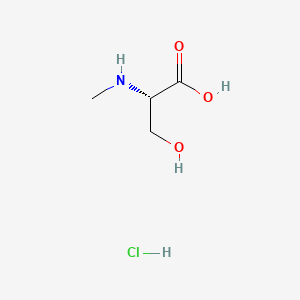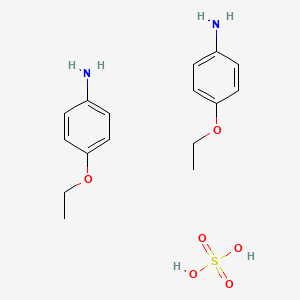![molecular formula C9H8ClF4NO2 B2375934 2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride CAS No. 2567495-66-1](/img/structure/B2375934.png)
2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride” is a fluorinated organic compound . Fluorinated compounds have unique physicochemical properties due to the presence of fluorine atoms . They are widely used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of similar fluorinated compounds has been reported in the literature . For instance, trifluoromethylpyridines, which share a similar trifluoromethyl group with the compound , are synthesized using various methods . Another example is the synthesis of a fluorinated aromatic dianhydride by coupling 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under the catalysis of trifluoromethanesulfonic acid, followed by oxidation of KMnO4 and dehydration .Molecular Structure Analysis
The molecular structure of similar fluorinated compounds has been studied . The unique physicochemical properties of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .Chemical Reactions Analysis
Fluorinated compounds, including those with a trifluoromethyl group, undergo various chemical reactions . For instance, pinacol boronic esters undergo catalytic protodeboronation utilizing a radical approach . Also, the carboxylic acid group of 3-fluoro-5-(trifluoromethyl)benzoic acid can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis
Fluorinated compounds have unique physical and chemical properties . For instance, the introduction of the -OCF3 group influences the acidity of trifluoromethoxyphenylboronic acids . Also, fluorinated aromatic dianhydride has good thermal stability .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : A practical synthesis method for related compounds involves hydrogenation and N-alkylation processes, as demonstrated by Vaid et al. (2012) in their work on synthesizing certain fluoro-trifluoromethyl phenyl compounds (Vaid et al., 2012).
Structural Studies : The structure and properties of fluorinated α-aminophosphonic acid analogues of phenylglycine, which have potential for biological activity, have been analyzed using NMR and X-ray diffraction methods (Wanat et al., 2020).
Material Science Applications
- Polyimide Synthesis : Fluorinated aromatic diamine monomers, similar in structure to the compound , have been used to synthesize soluble and thermally stable fluorine-containing polyimides (Yin et al., 2005).
Pharmacological Research
Anticancer Research : The crystal structure of a peptide derivative of 5-fluorouracil, which is closely related to the compound , has been investigated, highlighting its potential in antitumor activity (Hu et al., 2006).
Aurora Kinase Inhibitor for Cancer Treatment : Compounds structurally similar to 2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid have been studied for their potential as Aurora kinase inhibitors, which may be useful in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Mecanismo De Acción
Target of Action
It is known that similar compounds have been used in the preparation of inhibitors for kinesin spindle protein (ksp), which could potentially be used as antitumor agents .
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied due to its mild and functional group tolerant reaction conditions .
Biochemical Pathways
Similar compounds have been implicated in the suzuki–miyaura cross-coupling reactions, which involve the formation of carbon–carbon bonds . This process is crucial in various biochemical pathways, particularly in the synthesis of complex organic compounds .
Result of Action
Similar compounds have been used in the preparation of potential antitumor agents, suggesting that they may have a role in inhibiting cell division or proliferation .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can significantly affect the stability and efficacy of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2.ClH/c10-6-2-4(7(14)8(15)16)1-5(3-6)9(11,12)13;/h1-3,7H,14H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFKIHFLNLOCHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2375855.png)
![2-{[(3,4-Diethoxyphenyl)carbamoyl]amino}-2-oxoethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2375856.png)
![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2375857.png)
![ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2375859.png)
![5-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2H-triazole-4-carboxylic acid](/img/structure/B2375862.png)

![1-ethyl-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2375864.png)


![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2375868.png)


![3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2375872.png)

